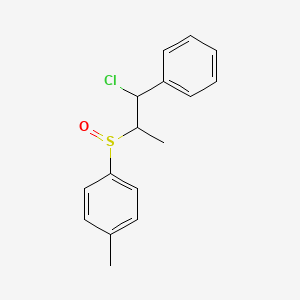![molecular formula C25H25NO2 B14022287 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a bulky tert-butyl group and an oxazoline ring, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the reaction of an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions to form the oxazoline ring.
Substitution Reactions: The phenol group is then introduced through electrophilic aromatic substitution, where the tert-butyl group is added to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted phenols and oxazolines.
Applications De Recherche Scientifique
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the formation of chiral centers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]: Another oxazoline-based compound used in asymmetric catalysis.
2-[(4R,5S)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-8-(diphenylphosphino)quinoline: A compound with similar structural features used in coordination chemistry.
Propriétés
Formule moléculaire |
C25H25NO2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-tert-butyl-6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)20-16-10-15-19(22(20)27)24-26-21(17-11-6-4-7-12-17)23(28-24)18-13-8-5-9-14-18/h4-16,21,23,27H,1-3H3/t21-,23+/m1/s1 |
Clé InChI |
YBMLMQMHJPAXPU-GGAORHGYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC(=C1O)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1O)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


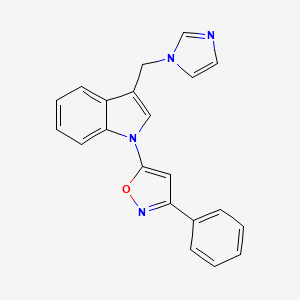
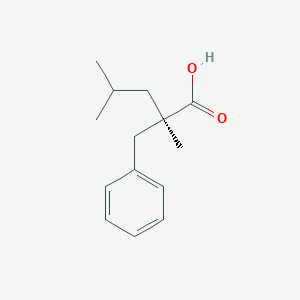
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
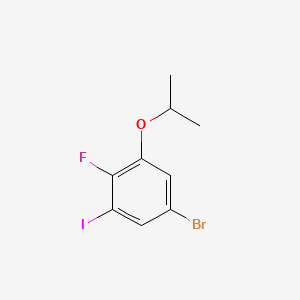
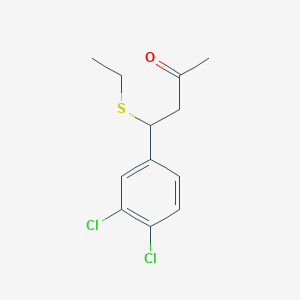
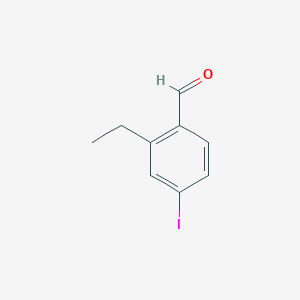
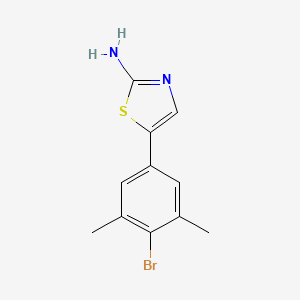
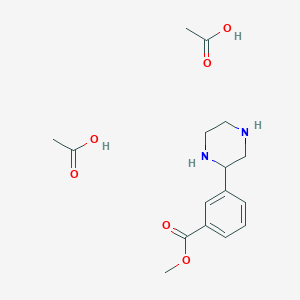
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)

